4-Chloro-3-nitro-6-(trifluoromethyl)quinoline
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Overview
Description
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, nitro, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl groups. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: Another quinoline derivative with similar structural features but different substitution patterns.
3-Nitrobenzotrifluoride: A simpler aromatic compound with a trifluoromethyl group and a nitro group.
Uniqueness
4-Chloro-3-nitro-6-(trifluoromethyl)quinoline is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H4ClF3N2O2 |
---|---|
Molecular Weight |
276.60 g/mol |
IUPAC Name |
4-chloro-3-nitro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4ClF3N2O2/c11-9-6-3-5(10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H |
InChI Key |
VGBZFVFWNNCTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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